molecular formula C12H4Br4O2 B13444735 1,3,7,8-Tetrabromodibenzo-p-dioxin CAS No. 109333-31-5

1,3,7,8-Tetrabromodibenzo-p-dioxin

Cat. No.: B13444735
CAS No.: 109333-31-5
M. Wt: 499.77 g/mol
InChI Key: DKKJDGGGXMTZKQ-UHFFFAOYSA-N
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Description

1,3,7,8-Tetrabromodibenzo-p-dioxin is a brominated derivative of dibenzo-p-dioxin. It is structurally similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin, one of the most potent dioxins. Dioxins, including this compound, are known for their environmental persistence and potential toxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,7,8-Tetrabromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes, often scaled up to meet production demands. The use of high-resolution gas chromatography and mass spectrometry ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,7,8-Tetrabromodibenzo-p-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include various brominated and halogenated derivatives of dibenzo-p-dioxin .

Mechanism of Action

The primary mechanism of action of 1,3,7,8-tetrabromodibenzo-p-dioxin involves binding to the aryl hydrocarbon receptor (AHR). This binding leads to the activation of AHR and its translocation to the nucleus, where it interacts with dioxin-responsive elements (DREs) in the DNA. This interaction results in the altered expression of various genes involved in xenobiotic metabolism, oxidative stress response, and other cellular processes .

Comparison with Similar Compounds

1,3,7,8-Tetrabromodibenzo-p-dioxin is similar to other halogenated dibenzo-p-dioxins, such as:

    2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.

    1,2,3,7,8-Pentabromodibenzo-p-dioxin: Another brominated dioxin with similar toxicological properties.

    2,3,7,8-Tetrabromodibenzofuran: A related compound with similar bromination patterns .

The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity and biological effects compared to other dioxins .

Properties

CAS No.

109333-31-5

Molecular Formula

C12H4Br4O2

Molecular Weight

499.77 g/mol

IUPAC Name

1,3,7,8-tetrabromodibenzo-p-dioxin

InChI

InChI=1S/C12H4Br4O2/c13-5-1-8(16)12-11(2-5)17-9-3-6(14)7(15)4-10(9)18-12/h1-4H

InChI Key

DKKJDGGGXMTZKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC3=CC(=C(C=C3O2)Br)Br)Br)Br

Origin of Product

United States

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